molecular formula C12H14N2O2S B2386294 4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 426215-66-9

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2386294
CAS No.: 426215-66-9
M. Wt: 250.32
InChI Key: ARCNNMQABJXUAQ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is an organic compound that belongs to the thiazole family This compound is characterized by the presence of a thiazole ring substituted with a 3,4-dimethoxyphenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired thiazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiazole ring can be substituted with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines or alcohols.

Scientific Research Applications

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is unique due to its specific thiazole ring structure and the presence of both 3,4-dimethoxyphenyl and methyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

4-(3,4-Dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on recent studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate thiazole precursors with substituted phenyl amines. The compound is often characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity.

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of thiazole derivatives, including this compound. In vitro evaluations against various cancer cell lines have shown promising results:

  • IC50 Values : The compound demonstrated significant antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM across different human cancer cell lines, indicating strong potential as a therapeutic agent in cancer treatment .

The mechanism by which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase . Molecular docking studies suggest that the compound binds effectively to the colchicine binding site on tubulin, a critical target for anticancer drugs .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited notable antibacterial effects against various pathogens. For instance, it showed MIC values as low as 0.23 mg/mL against Bacillus cereus and Salmonella Typhimurium, indicating its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that specific substitutions on the thiazole and phenyl rings significantly influence biological activity:

CompoundSubstituentIC50 (μM)Activity Type
10s2,4-Dimethoxy0.36 - 0.86Antiproliferative
3-OCH30.23 - 0.70Antibacterial
9-Cl>1000Low Activity

This table highlights how variations in substituents can enhance or diminish biological efficacy.

Case Studies

Several case studies have documented the efficacy of thiazole derivatives in clinical settings:

  • Cancer Cell Lines : In a study involving three human cancer cell lines (SGC-7901, HT29, and A549), the compound was shown to induce significant cell cycle arrest and apoptosis, reinforcing its potential as a chemotherapeutic agent .
  • Antimicrobial Testing : A series of tests conducted on Staphylococcus aureus and Escherichia coli revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly .

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2S/c1-7-11(14-12(13)17-7)8-4-5-9(15-2)10(6-8)16-3/h4-6H,1-3H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCNNMQABJXUAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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